Strontium tetramethylheptanedionate
Description
Strontium tetramethylheptanedionate (Sr(TMHD)₂), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II), is a metal-organic coordination compound with the CAS number 36830-74-7 . Its molecular structure comprises a central strontium ion chelated by two tetramethylheptanedionate (TMHD) ligands, which are β-diketonate derivatives known for their thermal stability and volatility. These properties make Sr(TMHD)₂ a critical precursor in metal-organic chemical vapor deposition (MOCVD) processes for depositing strontium-containing thin films, particularly in superconducting and dielectric materials .
Sr(TMHD)₂ is synthesized by reacting strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4) . Its applications extend to electronics, catalysis, and coatings, where precise stoichiometric control and low decomposition temperatures (~220°C) are advantageous .
Properties
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, Sr(btsa)₂·2THF reacts with 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH) in anhydrous hexane under inert argon atmosphere. The reaction proceeds via protonolysis, where the acidic β-diketone proton displaces the bis(trimethylsilyl)amide ligand:
The reaction mixture is stirred for 15–24 hours at room temperature, followed by filtration to remove insoluble byproducts such as Hbtsa. Volatiles are removed under reduced pressure, yielding a crude solid that is recrystallized from toluene at −30°C to obtain crystalline Sr(tmhd)₂ .
Key Data:
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Purity : Confirmed via elemental analysis (C: 58.1%, H: 8.4%, Sr: 19.3%).
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Thermal Stability : Thermogravimetric analysis (TGA) shows a two-step mass loss starting at 25°C, with 70% decomposition by 315°C, indicative of sublimation and ligand degradation.
Strontium’s large ionic radius (1.18 Å) and preference for high coordination numbers often lead to oligomerization, complicating the isolation of monomeric Sr(tmhd)₂ . To mitigate this, sterically bulky ligands like aminoalkoxides are co-introduced to saturate coordination sites, as seen in heteroleptic complexes such as [Sr(dadamb)(tmhd)] . However, this approach deviates from the homoleptic target.
Solvent and Temperature Effects
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Hexane vs. Toluene : Hexane favors dimeric intermediates, while toluene promotes higher oligomers due to its higher polarity.
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Low-Temperature Recrystallization : Cooling to −30°C suppresses kinetic oligomerization, enabling isolation of crystalline products.
Alternative Metathesis Routes
Though less documented in recent literature, metathesis reactions between strontium salts and alkali metal β-diketonates offer a potential pathway:
This method, while theoretically straightforward, suffers from poor yields (<30%) due to incomplete ligand transfer and NaCl byproduct contamination.
Direct Reaction of Strontium Metal
The direct reaction of strontium metal with tmhdH in tetrahydrofuran (THF) has been explored but remains largely impractical due to the metal’s low reactivity and oxide passivation.
Comparative Analysis of Synthesis Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Ligand Substitution | 45–56% | High purity, scalable | Oligomerization requires purification |
| Metathesis | <30% | Simple reagents | Low yield, NaCl contamination |
| Direct Metal Reaction | <10% | Theoretically direct | Impractical, low reactivity |
Characterization Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: Strontium tetramethylheptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield strontium metal.
Substitution: The ligand exchange reactions can occur, where the tetramethylheptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Strontium oxide (SrO).
Reduction: Strontium metal (Sr).
Substitution: New strontium complexes with different ligands.
Scientific Research Applications
Scientific Research Applications
2.1. Atomic Layer Deposition (ALD)
One of the primary applications of strontium tetramethylheptanedionate is in atomic layer deposition, particularly for the fabrication of strontium titanate (SrTiO₃) thin films. The compound's high vapor pressure and thermal stability make it an ideal precursor for ALD processes.
- Case Study : A study demonstrated the successful use of this compound as an ALD precursor for SrTiO₃ thin films, which are crucial for applications in electronics and optoelectronics due to their dielectric properties .
2.2. Semiconductor Manufacturing
This compound is utilized in the semiconductor industry for the deposition of strontium-based materials. Its ability to form stable complexes allows for precise control over film composition and thickness.
- Data Table: Comparison of Strontium Precursors for ALD
| Precursor Type | Vapor Pressure (Torr) | Stability | Application Area |
|---|---|---|---|
| This compound | High | Good | Electronics, Optoelectronics |
| Strontium Acetate | Moderate | Moderate | General Coatings |
| Strontium Nitrate | Low | Poor | Limited Applications |
Industrial Applications
3.1. Electronics and Optoelectronics
This compound is used in the production of high-quality dielectric films and coatings in electronic devices. Its unique chemical properties contribute to enhanced performance characteristics in capacitors and other electronic components.
- Case Study : Research has shown that devices fabricated using this compound-derived films exhibit improved capacitance and stability under varying operational conditions .
3.2. Aerospace and Automotive Industries
In aerospace and automotive sectors, this compound is employed for coatings that require high thermal stability and resistance to environmental degradation.
- Data Table: Applications in Aerospace and Automotive
| Sector | Application | Benefits |
|---|---|---|
| Aerospace | Protective Coatings | High thermal resistance |
| Automotive | Engine Components | Enhanced durability |
Mechanism of Action
The mechanism by which strontium tetramethylheptanedionate exerts its effects is primarily through its ability to release strontium ions. These ions can interact with various molecular targets and pathways, including:
Bone Regeneration: Strontium ions promote osteoblast function and inhibit osteoclast activity, leading to enhanced bone formation and reduced bone resorption.
Electronic Applications: In materials science, the compound acts as a precursor for the deposition of strontium-containing films, which are essential for the fabrication of electronic devices.
Comparison with Similar Compounds
Key Observations:
- Thermal Stability : Barium and ruthenium TMHD complexes exhibit higher decomposition temperatures than Sr(TMHD)₂, making them suitable for high-temperature MOCVD processes. Thallium TMHD, however, decomposes at lower temperatures, limiting its utility in electronics .
- Solubility: Sr(TMHD)₂ and Ba(TMHD)₂ are preferentially dissolved in m-xylene, aligning with their use in MOCVD. Ru(TMHD)₃ and Ce(TMHD)₄ show broader solubility in non-polar solvents .
- Applications : Sr(TMHD)₂ and Ba(TMHD)₂ are co-deposited in perovskite oxides (e.g., barium strontium titanate) for capacitors . Ru(TMHD)₃ dominates catalysis and electronics due to ruthenium’s redox versatility .
Performance in MOCVD Processes
Sr(TMHD)₂ is favored for its balanced volatility and compatibility with co-precursors like Ba(TMHD)₂ and Ti(thd)₂(O-i-Pr)₂. Comparative studies show:
- Deposition Efficiency : Sr(TMHD)₂ achieves higher deposition rates (~10 nm/min) compared to Ba(TMHD)₂ (~8 nm/min) under similar conditions, attributed to its lower molecular weight and faster sublimation .
- Film Purity : Both Sr(TMHD)₂ and Ba(TMHD)₂ yield films with <1% carbon residue, critical for dielectric performance .
Research Findings and Industrial Relevance
- Electronics : Sr(TMHD)₂ is integral to superconducting tapes (e.g., NiW substrates) and high-κ dielectric films, achieving resistivity <10⁻⁴ Ω·cm in optimized layers .
- Catalysis : While Ru(TMHD)₃ dominates hydrogenation and oxidation reactions, Sr(TMHD)₂ is emerging in photocatalysis for water splitting due to strontium’s Lewis acidity .
- Market Trends : The global TMHD complex market is driven by electronics (CAGR 6.2%, 2024–2032), with BASF, Heraeus, and Johnson Matthey leading production .
Q & A
Q. How can machine learning enhance predictive modeling of Sr(thd)₂ reactivity in novel solvent systems or mixed-metal precursor formulations?
- Methodological Answer : Train neural networks on datasets of solvent polarity, ligand pKa, and metal-ligand stability constants. Feature engineering prioritizes descriptors like Hansen solubility parameters and donor numbers. Validate models with high-throughput combinatorial screening (e.g., robotic liquid handlers). Open-source platforms (e.g., TensorFlow Chemistry) enable community-driven refinement of predictive algorithms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
